Potash, sulfurated

Description

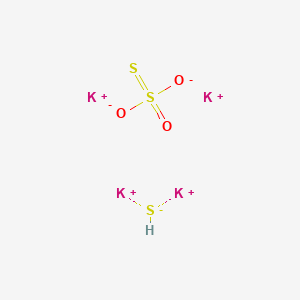

The exact mass of the compound this compound, S 11.8% as sulfide is 300.7636083 g/mol and the complexity rating of the compound is 85.3. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrapotassium;dioxido-oxo-sulfanylidene-λ6-sulfane;sulfanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4K.H2O3S2.H2S/c;;;;1-5(2,3)4;/h;;;;(H2,1,2,3,4);1H2/q4*+1;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOBJZFANBWPPF-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=S)[O-].[SH-].[K+].[K+].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HK4O3S3+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39365-88-3, 8027-93-8 | |

| Record name | Potash, sulfurated [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039365883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potash, sulfurated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Composition Analysis of Sulfurated Potash for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition of sulfurated potash, also known as liver of sulfur, and details the experimental protocols for its quantitative and qualitative analysis. Given its nature as a complex mixture rather than a single chemical entity, a thorough understanding of its components is critical for its application in research and development.

Introduction to Sulfurated Potash

Sulfurated potash is a mixture primarily composed of potassium polysulfides (K₂Sₓ, where x typically ranges from 2 to 6) and potassium thiosulfate (B1220275) (K₂S₂O₃).[1][2][3] It may also contain smaller amounts of potassium sulfide (B99878) (K₂S) and potassium bisulfide (KSH).[3][4] Its composition is not fixed and can vary depending on the manufacturing process. Traditionally used in pharmaceuticals for dermatological applications and in metalworking for creating patinas, its complex and reactive nature necessitates precise analytical characterization for any research application. The United States Pharmacopeia (USP) specifies that sulfurated potash must contain not less than 12.8% sulfur in the form of sulfide.[1]

Chemical Composition of Sulfurated Potash

The primary reactive components of sulfurated potash are the potassium polysulfides and potassium thiosulfate. The polysulfide anions (Sₓ²⁻) are responsible for many of its characteristic reactions.

Table 1: Typical Chemical Composition of Sulfurated Potash

| Component | Chemical Formula | Typical Percentage (by weight) | Key Characteristics |

| Potassium Polysulfides | K₂Sₓ (x=2-6) | 40 - 60% | Mixture of different chain length polysulfides. |

| - Potassium Trisulfide | K₂S₃ | Variable | Contributes to the overall sulfide content and reactivity. |

| - Potassium Tetrasulfide | K₂S₄ | Variable | A major component of the polysulfide fraction. |

| - Potassium Pentasulfide | K₂S₅ | Variable | Contributes to the color and oxidizing properties. |

| Potassium Thiosulfate | K₂S₂O₃ | 30 - 50% | A stable sulfur-containing component. |

| Potassium Sulfide | K₂S | < 5% | A precursor to polysulfides. |

| Potassium Bisulfide | KSH | Variable (trace amounts) | May be present depending on manufacturing conditions. |

| Total Sulfide Sulfur | S | ≥ 12.8% | USP requirement for total sulfur in sulfide form. |

Note: The exact distribution of polysulfides and the precise percentages of the components can vary between batches and manufacturers. The values presented are illustrative ranges based on the complex nature of the substance.

Analytical Workflow for Compositional Analysis

A multi-step approach is required for the comprehensive analysis of sulfurated potash. This involves initial qualitative identification, quantification of total sulfide content, and chromatographic or spectroscopic methods for the speciation of individual components.

// Node Definitions Sample [label="Sulfurated Potash Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Qualitative [label="Qualitative Analysis\n(Identification Tests)", fillcolor="#FBBC05", fontcolor="#202124"]; TotalSulfide [label="Quantitative Analysis:\nTotal Sulfide Content (USP Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Speciation [label="Component Speciation and Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC [label="Ion Chromatography (IC)\n(for Thiosulfate and shorter Polysulfides)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC with Derivatization\n(for Polysulfide Speciation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis and\nComposition Reporting", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Sample -> Qualitative [label="Initial Characterization"]; Sample -> TotalSulfide [label="Bulk Quantification"]; Sample -> Speciation [label="Detailed Analysis"]; Speciation -> IC; Speciation -> HPLC; {Qualitative, TotalSulfide, IC, HPLC} -> Data; }

Caption: An overview of the analytical workflow for the comprehensive chemical analysis of sulfurated potash.

Experimental Protocols

Detailed methodologies for the key analytical procedures are outlined below.

Qualitative Identification

Objective: To confirm the presence of sulfide and potassium ions.

Protocol:

-

Sulfide Test: Dissolve approximately 1 gram of the sulfurated potash sample in 10 mL of deionized water. Acidify the solution with a few drops of hydrochloric acid. The evolution of a gas with the characteristic odor of rotten eggs (hydrogen sulfide) indicates the presence of sulfides.

-

Potassium Test: To a separate 1 mL aliquot of the sample solution, add a few drops of sodium tetraphenylborate (B1193919) solution. The formation of a white precipitate confirms the presence of potassium ions.

Quantitative Determination of Total Sulfide Content (Adapted from USP Assay)

Objective: To determine the total percentage of sulfur present in the form of sulfides, ensuring it meets the USP requirement of ≥ 12.8%.

Protocol:

-

Sample Preparation: Accurately weigh approximately 1.0 g of finely powdered sulfurated potash.

-

Dissolution: Dissolve the sample in 50 mL of deionized water.

-

Precipitation: While stirring, slowly add 50 mL of a 10% (w/v) copper(II) sulfate (B86663) solution. This will precipitate copper(II) sulfide.

-

Digestion: Allow the mixture to stand for 10-15 minutes to ensure complete precipitation.

-

Filtration and Washing: Filter the precipitate through a pre-weighed, ashless filter paper. Wash the precipitate thoroughly with deionized water until the filtrate is free of sulfate ions (tested with barium chloride solution).

-

Drying and Ignition: Dry the filter paper and precipitate at 110°C. Once dry, transfer the crucible and its contents to a muffle furnace and ignite at 900°C to a constant weight. The copper sulfide is converted to copper(II) oxide.

-

Calculation: Weigh the resulting copper(II) oxide. The weight of sulfur is calculated as follows: Weight of Sulfur (g) = Weight of CuO (g) × (Atomic Weight of S / Molecular Weight of CuO) Percentage of Sulfide Sulfur = (Weight of Sulfur / Initial Weight of Sample) × 100

Speciation of Polysulfides by High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: To separate and quantify the individual potassium polysulfides (K₂S₃, K₂S₄, K₂S₅, etc.). This method involves a derivatization step to make the polysulfides amenable to reversed-phase HPLC.

Protocol:

-

Derivatization Reagent: Prepare a solution of a suitable alkylating agent, such as methyl trifluoromethanesulfonate (B1224126) or benzyl (B1604629) chloride, in an appropriate organic solvent (e.g., acetonitrile).

-

Sample Derivatization:

-

Dissolve a precisely weighed amount of sulfurated potash in a deoxygenated aqueous buffer at a slightly alkaline pH.

-

Add an excess of the derivatization reagent to the sample solution.

-

Allow the reaction to proceed in the dark for a specific time (e.g., 30 minutes) to convert the polysulfide anions (Sₓ²⁻) into their more stable and less polar dialkyl polysulfide derivatives (R₂Sₓ).

-

-

Extraction: Extract the derivatized polysulfides into an organic solvent such as hexane (B92381) or dichloromethane.

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

-

Detection: UV detector set at a wavelength where the dialkyl polysulfides have strong absorbance (e.g., 254 nm).

-

Quantification: Calibrate the instrument using synthesized standards of the individual dialkyl polysulfides of known concentrations. The peak areas in the sample chromatogram are then used to determine the concentration of each polysulfide.

-

// Node Definitions Start [label="Sulfurated Potash\nSolution", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="Derivatization\n(with Alkylating Agent)", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Liquid-Liquid Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="Reversed-Phase HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Separation on C18 Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="UV Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification\n(vs. Standards)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Derivatization; Derivatization -> Extraction; Extraction -> HPLC; HPLC -> Separation -> Detection -> Quantification; }

Caption: Experimental workflow for the speciation of polysulfides using HPLC after derivatization.

Quantification of Potassium Thiosulfate by Ion Chromatography (IC)

Objective: To determine the percentage of potassium thiosulfate in the sulfurated potash sample.

Protocol:

-

Sample Preparation: Prepare a dilute aqueous solution of the sulfurated potash sample. The concentration should be within the linear range of the ion chromatograph's detector. Filter the solution through a 0.45 µm syringe filter.

-

IC Analysis:

-

Column: Anion-exchange column suitable for the separation of inorganic anions.

-

Eluent: A carbonate/bicarbonate buffer is commonly used.

-

Detection: Suppressed conductivity detection.

-

Quantification: Prepare a calibration curve using standard solutions of potassium thiosulfate of known concentrations. The peak area of the thiosulfate peak in the sample chromatogram is used to determine its concentration.

-

Data Presentation and Interpretation

All quantitative results should be compiled into a comprehensive table, allowing for easy comparison between different batches or samples. The data should include the mean values and standard deviations from multiple measurements to ensure accuracy and precision. The final report should clearly state the percentage of total sulfide sulfur, the percentage of potassium thiosulfate, and the distribution of the different potassium polysulfides.

Conclusion

The chemical composition analysis of sulfurated potash requires a combination of classical and modern analytical techniques. While the total sulfide content can be reliably determined using the USP titrimetric method, the detailed speciation of the polysulfides and the quantification of thiosulfate necessitate more sophisticated methods like HPLC and ion chromatography. A thorough analytical characterization is paramount for ensuring the quality, consistency, and efficacy of sulfurated potash in any research or pharmaceutical application.

References

- 1. Determination of thiosulfate, thiocyanate and polythionates in a mixture by ion-pair chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantitation of sulfate and thiosulfate in clinical samples by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Potassium Polysulfides: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium polysulfides (K₂Sₓ), compounds of significant interest in various fields, including energy storage and organic synthesis. This document details established synthetic methodologies and a suite of characterization techniques essential for verifying the composition and purity of these materials.

Introduction to Potassium Polysulfides

Potassium polysulfides are inorganic compounds with the general formula K₂Sₓ, where 'x' can range from 2 to 6.[1] These compounds are characterized by anionic chains of sulfur atoms, with the potassium cations providing charge balance. The length of the sulfur chain dictates the specific properties of the polysulfide. They have been utilized in various applications, including as analytical reagents, in the synthesis of sulfur-containing organic compounds, and more recently, as key components in high-energy-density potassium-sulfur (K-S) batteries.[2][3] The performance and safety of such electrochemical systems are critically dependent on the controlled synthesis and thorough characterization of the potassium polysulfide species involved.

Synthesis of Potassium Polysulfides

Several methods have been established for the synthesis of potassium polysulfides, each offering distinct advantages in terms of purity, scalability, and control over the final stoichiometry. The choice of method often depends on the desired polysulfide species and the available laboratory infrastructure.

Direct Reaction of Potassium and Sulfur

A common and straightforward method involves the direct reaction of metallic potassium with elemental sulfur in appropriate stoichiometric ratios.[4] This reaction is typically carried out in a solvent in which the reactants and products have some solubility.

Experimental Protocol:

-

In an inert atmosphere glovebox, add a precisely weighed amount of elemental sulfur to a reaction vessel containing a suitable solvent, such as dimethoxyethane (DME) or diglyme (B29089) (DEGDME).[4]

-

Slowly add small pieces of metallic potassium to the sulfur suspension while stirring vigorously. The molar ratio of potassium to sulfur will determine the final polysulfide species (e.g., a 2:5 molar ratio of K:S aims for K₂S₅).[4]

-

Continue stirring the mixture at room temperature for an extended period (e.g., 24 hours) until all the potassium metal has reacted and the solution becomes a homogenous, deeply colored liquid.[4]

-

The resulting potassium polysulfide solution can be used directly or the solvent can be removed under vacuum to obtain the solid polysulfide.

Reaction in Anhydrous Liquid Ammonia (B1221849)

This method is particularly useful for preparing pure, crystalline potassium polysulfides. The reaction takes advantage of the solubility of both potassium and sulfur in liquid ammonia.

Experimental Protocol:

-

Assemble a reaction vessel equipped with a cold finger condenser and an inlet for ammonia gas in a well-ventilated fume hood.

-

Cool the reaction vessel to approximately -78 °C using a dry ice/acetone bath.

-

Condense a sufficient volume of anhydrous ammonia gas into the vessel.

-

Carefully add a stoichiometric amount of metallic potassium to the liquid ammonia, resulting in the formation of a characteristic blue solution of solvated electrons.

-

Gradually add the corresponding stoichiometric amount of elemental sulfur to the potassium-ammonia solution with continuous stirring.

-

Allow the reaction to proceed until the blue color disappears, indicating the complete consumption of potassium.

-

Slowly evaporate the liquid ammonia by removing the cold bath to obtain the solid potassium polysulfide product.

Reaction with Potassium Hydrosulfide (B80085)

An alternative route that avoids the use of highly reactive metallic potassium involves the reaction of potassium hydrosulfide (KSH) with elemental sulfur.[5]

Experimental Protocol:

-

Prepare a solution of potassium hydrosulfide in a suitable solvent.

-

Add a stoichiometric amount of elemental sulfur to the KSH solution.

-

Heat the mixture gently with stirring to facilitate the reaction. Hydrogen sulfide (B99878) gas may be evolved during the reaction and should be handled with appropriate safety precautions.[5]

-

The reaction 4 KSH + S₈ → 2 K₂S₅ + 2 H₂S yields the desired potassium polysulfide.[5]

Characterization of Potassium Polysulfides

Thorough characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized potassium polysulfides. A combination of spectroscopic and diffraction techniques is typically employed.

X-ray Diffraction (XRD)

X-ray powder diffraction is a powerful technique for identifying the crystalline phases present in a solid sample. Each potassium polysulfide has a unique crystal structure and, consequently, a characteristic diffraction pattern.

Experimental Protocol:

-

Grind a small amount of the solid potassium polysulfide sample into a fine powder in an inert atmosphere to prevent degradation.

-

Mount the powder on a sample holder suitable for an X-ray diffractometer.

-

Acquire the diffraction pattern over a relevant 2θ range (e.g., 10-80°) using a monochromatic X-ray source (e.g., Cu Kα radiation).[4]

-

Compare the obtained diffraction pattern with reference patterns from crystallographic databases to identify the specific K₂Sₓ species.

Raman Spectroscopy

Raman spectroscopy is highly sensitive to the vibrational modes of sulfur-sulfur bonds and is therefore an excellent tool for distinguishing between different polysulfide anions (Sₓ²⁻).[6][7]

Experimental Protocol:

-

Place a small amount of the potassium polysulfide sample (solid or in solution) onto a microscope slide or into a suitable cuvette.

-

Acquire the Raman spectrum using a laser of appropriate wavelength (e.g., 532 nm or 785 nm).

-

Collect the scattered light and analyze the spectrum for characteristic peaks corresponding to the S-S stretching and bending modes of the polysulfide chains.[6]

Table 1: Characteristic Raman Peaks for Potassium Polysulfides [6]

| Polysulfide | Raman Peaks (cm⁻¹) |

| K₂S₃ | ~230, ~450, ~480 |

| K₂S₄ | ~190, ~220, ~430, ~470 |

| K₂S₅ | ~150, ~270, ~410, ~480 |

| K₂S₆ | ~180, ~250, ~400, ~460 |

Note: Peak positions can vary slightly depending on the physical state (solid vs. solution) and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to characterize potassium polysulfide solutions, as the different polysulfide anions exhibit distinct absorption features in the ultraviolet and visible regions.[8][9]

Experimental Protocol:

-

Prepare a dilute solution of the potassium polysulfide in a suitable solvent (e.g., DEGDME).[8]

-

Record the UV-Vis absorption spectrum over a wavelength range of, for example, 200-800 nm using a spectrophotometer.

-

Identify the absorption peaks characteristic of the dissolved polysulfide species. For instance, lithium polysulfide solutions, which are often used as a benchmark, show characteristic peaks around 232 nm and 264 nm.[8]

Workflow and Data Relationships

The synthesis and characterization of potassium polysulfides follow a logical workflow, where the chosen synthetic route directly impacts the material that is subsequently analyzed by various characterization techniques to confirm its identity and purity.

Caption: Workflow for the synthesis and characterization of potassium polysulfides.

Signaling Pathway for Polysulfide Conversion in K-S Batteries

In the context of a potassium-sulfur battery, the potassium polysulfides undergo a series of electrochemical reduction and oxidation reactions during discharge and charge, respectively. This can be conceptualized as a signaling pathway where the state of charge dictates the dominant polysulfide species.

Caption: Electrochemical conversion pathway of potassium polysulfides in a K-S battery.

Conclusion

The synthesis of well-defined potassium polysulfide species is a critical prerequisite for their application in various scientific and technological domains. The methodologies outlined in this guide, coupled with the detailed characterization protocols, provide a robust framework for researchers to produce and verify these important sulfur-containing compounds. The successful implementation of these techniques will enable further advancements in fields such as energy storage, materials science, and synthetic chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optimizing potassium polysulfides for high performance potassium-sulfur batteries [ideas.repec.org]

- 3. Optimizing potassium polysulfides for high performance potassium-sulfur batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Potassium polysulfide (37199-66-9) for sale [vulcanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Formation of Potassium Thiosulfate in Liver of Sulfur: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Liver of sulfur, a term historically used to describe a mixture produced by the reaction of a potassium alkali with sulfur, is a complex and poorly defined material.[1][2] Its primary components include potassium polysulfides (K₂Sₓ), potassium sulfide (B99878) (K₂S), and a significant byproduct, potassium thiosulfate (B1220275) (K₂S₂O₃).[1][3] This technical guide provides an in-depth examination of the core chemical reactions leading to the formation of potassium thiosulfate within this mixture. It details the underlying reaction mechanisms, summarizes available quantitative data, outlines experimental protocols for analysis, and presents visual diagrams of the key pathways and workflows to support researchers in understanding and controlling this chemical system.

Introduction to Liver of Sulfur

Liver of sulfur, also known as sulfurated potash or hepar sulfuris, is not a single compound but a variable mixture resulting from the fusion of an alkali potassium salt (historically potassium carbonate) with elemental sulfur.[1][3] It is widely recognized for its use in metalworking to create decorative patinas on copper and silver alloys.[2][4] The active components responsible for this patination are primarily the potassium polysulfides. However, potassium thiosulfate is an unavoidable and significant component of the mixture, arising from a series of redox and disproportionation reactions during synthesis.[1] Understanding the formation of potassium thiosulfate is critical for controlling the reactivity, stability, and composition of the final product.

Core Chemistry of Formation

The synthesis of liver of sulfur involves heating a potassium alkali, such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), with elemental sulfur (S₈).[1] The process leads to a complex series of reactions where sulfur undergoes disproportionation—simultaneous oxidation and reduction.

The primary reaction involves the formation of potassium polysulfides. When potassium hydroxide is used, the reaction can be generalized as:

6 KOH + (2x+2) S → 2 K₂Sₓ + K₂S₂O₃ + 3 H₂O

A key aspect of this process is the concurrent formation of potassium thiosulfate (K₂S₂O₃). This occurs as sulfur atoms are oxidized from the 0 state to a +2 state (in the S₂O₃²⁻ ion), while others are reduced to form sulfides (-2 state).

When potassium carbonate is the alkali source, the reaction is similar, though it requires higher temperatures to proceed and releases carbon dioxide:[1]

3 K₂CO₃ + (2x+2) S → 2 K₂Sₓ + K₂S₂O₃ + 3 CO₂

Thermodynamically, aqueous polysulfide solutions are unstable and will slowly decompose into thiosulfate.[5] The overall disproportionation reaction in an alkaline solution that leads to thiosulfate can be summarized as:

S₈ + 8 OH⁻ → 4 S²⁻ + 2 S₂O₃²⁻ + 4 H₂O

This decomposition is a critical pathway for thiosulfate formation, especially when liver of sulfur is prepared or stored in an aqueous solution.[5] The presence of oxygen during the initial high-temperature synthesis can also promote the oxidation of sulfides to thiosulfate.[1]

Quantitative Composition of Liver of Sulfur

The exact composition of liver of sulfur is highly variable and depends on the synthesis conditions (e.g., temperature, reactant ratios, exposure to air). Quantitative data in the scientific literature is sparse due to this variability and the analytical challenges of separating and quantifying the different sulfur species. However, some sources provide general compositional information. For instance, the United States Pharmacopeia (USP) standard for "Sulfurated Potash" specifies that it must contain not less than 12.8% sulfur in the form of sulfide.[3]

More recent patents focused on producing high-purity potassium thiosulfate from polysulfides provide insight into the potential yields under optimized oxidation conditions.[6][7] While not representative of traditional liver of sulfur, these processes highlight that the conversion of polysulfides to thiosulfate can be driven to completion.

| Component | Typical Range | Notes |

| Potassium Polysulfides (K₂Sₓ) | Major Component | Primary active ingredient for patination. The value of 'x' varies. |

| Potassium Thiosulfate (K₂S₂O₃) | Significant Byproduct | Amount increases with oxidation and upon aging in solution.[1][5] |

| Potassium Sulfide (K₂S) | Minor to Major | A primary sulfide species present in the mixture.[1] |

| Potassium Carbonate (K₂CO₃) | Variable | Often present as unreacted starting material.[1] |

| Potassium Sulfate (B86663) (K₂SO₄) | Trace to Minor | Forms from the decomposition and oxidation of other components over time.[1] |

Table 1: General Composition of Solid Liver of Sulfur. The ranges are qualitative due to a lack of standardized quantitative studies in publicly available literature.

Experimental Protocols for Analysis

The analysis of a complex mixture like liver of sulfur requires techniques that can differentiate between various sulfur oxidation states, such as sulfide, polysulfide, and thiosulfate.

Due to the instability of polysulfides and their reactivity with oxygen, sample preparation must be performed carefully.

-

Inert Atmosphere: Solid samples should be handled in an inert atmosphere (e.g., a glovebox with nitrogen or argon) to prevent oxidation.

-

Dissolution: Samples for aqueous analysis should be dissolved in deoxygenated water (e.g., boiled and cooled, or purged with N₂ gas).

-

Stabilization: For certain analyses, derivatization can be used to stabilize reactive sulfur species. For example, reaction with monobromobimane (B13751) (mBBr) creates stable thioether derivatives suitable for chromatographic analysis.[8]

A. Titrimetric Methods: Classical iodometric titration can be used to quantify total reducing sulfur species. However, it does not distinguish between thiosulfate and polysulfides, which both react with iodine. Specific procedures are needed to separate the analytes.[9]

B. Ion Chromatography (IC): IC with conductivity detection is a powerful method for separating and quantifying anionic species.

-

Principle: The dissolved sample is injected into an IC system equipped with an anion-exchange column.

-

Eluent: A gradient of a basic eluent (e.g., sodium hydroxide or sodium carbonate/bicarbonate) is used to separate anions like thiosulfate, sulfite (B76179), and sulfate based on their affinity for the stationary phase.

-

Detection: A suppressed conductivity detector measures the concentration of the eluted ions.

-

Quantification: Concentration is determined by comparing the peak area to a calibration curve prepared from known standards of potassium thiosulfate.

C. High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC, particularly after derivatization, is effective for quantifying various sulfur species.

-

Principle: After derivatization (e.g., with mBBr), the stabilized analytes are separated on a C18 column.[8]

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used for elution.

-

Detection: A fluorescence detector is highly sensitive for quantifying the bimane-derivatized sulfur compounds.[8][10] Alternatively, UV-Vis detection can be used, though it may have less specificity.[11]

-

Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides definitive identification and accurate quantification of the sulfur species based on their mass-to-charge ratio.[10]

Conclusion

The formation of potassium thiosulfate is an intrinsic part of the synthesis of liver of sulfur, arising from the fundamental disproportionation and oxidation of elemental sulfur in an alkaline medium. While liver of sulfur is chemically a loosely defined mixture, the presence of thiosulfate is a consistent feature. Its concentration is influenced by synthesis parameters and aging, particularly in aqueous solutions. For researchers and professionals requiring precise control over sulfur-based chemical systems, a thorough understanding of these formation pathways is essential. The application of modern analytical techniques, such as ion chromatography and HPLC-MS, provides the necessary tools to accurately quantify potassium thiosulfate, enabling better characterization and quality control of these complex materials.

References

- 1. Liver of sulfur - Wikipedia [en.wikipedia.org]

- 2. petes.design [petes.design]

- 3. Page loading... [guidechem.com]

- 4. Using Liver of Sulfur - Ganoksin Jewelry Making Community [ganoksin.com]

- 5. researchgate.net [researchgate.net]

- 6. EP3208234A1 - Oxidation process for producing potassium thiosulfate - Google Patents [patents.google.com]

- 7. US20170190576A1 - Oxidation process for producing potassium thiosulfate - Google Patents [patents.google.com]

- 8. web.gps.caltech.edu [web.gps.caltech.edu]

- 9. Separation and determination of thiosulfate, sulfite and sulfide in mixtures - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Methods in sulfide and persulfide research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. electrochemsci.org [electrochemsci.org]

An In-depth Technical Guide on the Historical and Modern Scientific Applications of Hepar Sulphuris Calcareum

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of Hepar sulphuris calcareum, bridging its historical homeopathic applications with contemporary scientific investigations into its potential mechanisms of action. It details the traditional preparation, summarizes modern in vitro experimental findings, and outlines the underlying pharmacology of its chief component, calcium sulfide (B99878).

Historical Context and Preparation

Hepar sulphuris calcareum, commonly known as Hepar sulph, is a remedy developed by Samuel Hahnemann, the founder of homeopathy.[1] Historically, it was prepared by heating a mixture of the inner layer of oyster shells (primarily calcium carbonate) and pure flowers of sulfur.[1] This calcination process results in an impure form of calcium sulfide (CaS).[1] In homeopathic practice, Hepar sulph is traditionally used for conditions involving suppuration, such as abscesses, boils, and infected wounds, as well as for certain respiratory ailments like croup and hoarse coughs.[2][3][4] The selection of the remedy is based on a homeopathic principle of "like cures like," where a substance that can produce symptoms in a healthy person is used to treat similar symptoms in a sick person.

Modern Scientific Investigations

Recent scientific inquiry has shifted from the homeopathic framework to investigate the potential pharmacological properties of Hepar sulphuris and its primary component, calcium sulfide, using modern experimental techniques.

A key area of investigation is the role of calcium sulfide (CaS) as a stable donor of hydrogen sulfide (H₂S). H₂S is now recognized as an endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing significant roles in various physiological processes, including the regulation of vascular tone.[5][6] Some cardiovascular diseases are associated with lower plasma levels of H₂S.[7] Unlike more volatile donors like NaHS, CaS is considered more stable and can release H₂S, particularly in an acidic environment such as the stomach.[5][6] This has led to the hypothesis that CaS could have therapeutic potential as an antihypertensive agent through H₂S-mediated vasodilation.[5][6]

The proposed mechanism involves H₂S inducing vasorelaxation by interacting with multiple molecular targets, including the opening of vascular potassium channels and the activation of other signaling pathways.[7]

References

- 1. ijalsr.org [ijalsr.org]

- 2. mdpi.com [mdpi.com]

- 3. wjoud.com [wjoud.com]

- 4. Thieme E-Journals - Seminars in Musculoskeletal Radiology / Abstract [thieme-connect.com]

- 5. The Drug Developments of Hydrogen Sulfide on Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medical.advancedresearchpublications.com [medical.advancedresearchpublications.com]

Spectroscopic Analysis of Sulfurated Potash Solutions: A Technical Guide

Abstract: Sulfurated potash, also known as liver of sulfur, is a complex and variable mixture composed primarily of potassium polysulfides and potassium thiosulfate (B1220275).[1][2][3][4] A thorough understanding of its chemical composition, particularly the speciation of polysulfide anions (Sₙ²⁻), is critical for its application in pharmaceuticals, materials science, and metalworking.[1][3][5] This technical guide provides an in-depth overview of the primary spectroscopic techniques—UV-Visible, Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—used to analyze sulfurated potash solutions. It details experimental protocols, presents quantitative data for species identification, and illustrates analytical workflows to support researchers, scientists, and drug development professionals in the characterization of these complex solutions.

Chemical Composition and Polysulfide Speciation

Sulfurated potash is not a single chemical compound but a mixture whose exact composition can vary.[2] The principal components are potassium polysulfides (K₂Sₙ, where 'n' can range from 2 to 8), potassium thiosulfate (K₂S₂O₃), and potassium sulfide (B99878) (K₂S).[1][2][6] The mixture must contain not less than 12.8% sulfur in the form of sulfide to meet pharmacopeial standards.[3][6]

The distribution of different polysulfide chain lengths, known as speciation, is a dynamic equilibrium. This equilibrium is highly sensitive to environmental conditions such as pH, concentration, and the solvent used.[7][8] For instance, long-chain polysulfides are more stable in highly alkaline solutions, while lower pH can lead to their breakdown into shorter-chain species and elemental sulfur.[7] Understanding this equilibrium is fundamental to controlling the reactivity and efficacy of sulfurated potash solutions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for analyzing colored polysulfide solutions.[9] It relies on measuring the absorbance of light in the ultraviolet and visible portions of the electromagnetic spectrum.[10] While it is a valuable tool, its accuracy can be limited by the significant overlap of the absorption spectra of different polysulfide species.[9][11][12] The use of UV-Attenuated Total Reflectance (UV-ATR) spectroscopy can enhance measurements, particularly in the 200-240 nm wavelength region.[11][12]

Experimental Protocol

-

Solution Preparation: Dissolve a precisely weighed sample of sulfurated potash in the desired solvent (e.g., deionized water, tetraethylene glycol dimethyl ether). All solutions should be prepared in a deoxygenated environment (e.g., under a nitrogen atmosphere) to prevent the oxidation of sulfide species.[8][12]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank reference and perform a baseline correction across the desired wavelength range (e.g., 200-800 nm).[12]

-

Sample Measurement: Fill a matched cuvette with the prepared sulfurated potash solution and measure its absorption spectrum.

-

Data Analysis: Identify absorbance maxima and compare them to known values for different polysulfide species.

Quantitative Data: UV-Vis Absorption

The following table summarizes the characteristic absorption regions for various sulfur species. Note that these values can shift slightly depending on the solvent.[13]

| Species | Characteristic Absorption Region (nm) |

| S₈ | ~260-280 |

| S₈²⁻ | Not typically detected |

| S₆²⁻ | ~380-450 |

| S₄²⁻ | ~330-370 |

| S₃•⁻ | ~600-620 |

Table 1: Characteristic UV-Vis absorption regions for sulfur and polysulfide species. Data sourced from studies on metal polysulfides.[13]

Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique that provides detailed structural information, making it exceptionally well-suited for distinguishing between different polysulfide species.[14] Each polysulfide anion has a unique vibrational fingerprint, allowing for clear identification and even in-situ monitoring of reactions.[14][15]

Experimental Protocol

-

Sample Preparation: Prepare solutions of sulfurated potash in the solvent of interest. The concentration should be optimized to obtain a good signal-to-noise ratio.

-

Instrumentation: Utilize a Raman spectrometer equipped with a suitable laser source (e.g., 532 nm or 785 nm).

-

Calibration: Calibrate the instrument using a known standard (e.g., a silicon wafer) to ensure wavenumber accuracy.

-

Spectrum Acquisition: Focus the laser on the sample solution and acquire the Raman spectrum over the relevant wavenumber range, typically 100 cm⁻¹ to 600 cm⁻¹, as this region contains the characteristic S-S stretching and bending modes.[14]

-

Data Analysis: Identify the positions of the Raman peaks and assign them to specific polysulfide species based on established literature values.

Quantitative Data: Raman Peaks

The table below lists the characteristic Raman peaks for various potassium and sodium polysulfide species. These wavenumbers are highly diagnostic.

| Species | Characteristic Raman Peaks (cm⁻¹) |

| S₂²⁻ | ~192 |

| S₃²⁻ | ~132, 208, 450 |

| K₂S₃ | 235, 465 |

| S₄²⁻ | 390, 518 |

| S₆²⁻ | 386, 440 |

| S₈²⁻ | 380, 436 |

Table 2: Characteristic Raman peaks for different polysulfide species. Data compiled from studies on sodium and potassium polysulfides.[15][16]

References

- 1. Buy Potash, sulfurated | 39365-88-3 [smolecule.com]

- 2. scribd.com [scribd.com]

- 3. Potash Sulfurated | 39365-88-3 [chemicalbook.com]

- 4. alkalisci.com [alkalisci.com]

- 5. Tech Grade Sulfurated Potash, 100g for sale from The Science Company [sciencecompany.com]

- 6. Sulfurated Potash [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. electrochemsci.org [electrochemsci.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Mapping Polysulfides in Sodium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility and Stability of Sulfurated Potash in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfurated potash, also known as liver of sulfur, is a complex mixture primarily composed of potassium polysulfides (K₂Sₓ) and potassium thiosulfate (B1220275) (K₂S₂O₃)[1][2][3]. Due to its therapeutic properties, it has historical applications in dermatology. A thorough understanding of its solubility and stability in various solvents is critical for the formulation of effective and stable pharmaceutical preparations. This technical guide provides a comprehensive overview of the available data on the solubility and stability of sulfurated potash and its principal components in different solvents, details relevant experimental protocols for its analysis, and presents logical workflows for its characterization.

Chemical Composition and Properties

Sulfurated potash is not a single chemical entity but a mixture whose composition can vary. The main active components are potassium polysulfides and potassium thiosulfate[1][2][3]. It is a hygroscopic, light- and air-sensitive solid that can range in color from yellow-brown to a liver-brown hue[4][5]. Upon exposure to air and moisture, it decomposes, releasing hydrogen sulfide (B99878) gas, which is responsible for its characteristic rotten egg odor, and forming potassium carbonate and elemental sulfur[4][6].

Solubility Profile

Data Presentation

The following tables summarize the available quantitative solubility data for the key components of sulfurated potash.

Table 1: Solubility of Potassium Thiosulfate in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 96.1 |

| 20 | 155.4 |

| 25 | 165 |

| 30 | 175.7 |

| 40 | 204.7 |

| 50 | 215.2 |

| 60 | 238.3 |

| 70 | 255.2 |

| 80 | 293.1 |

(Data sourced from literature)

Table 2: Solubility of Potassium Sulfate (B86663) in Various Solvents

| Solvent | Temperature | Solubility |

| Water | 20 °C | 11.1 g/100 mL[7] |

| Water | 25 °C | 12 g/100 mL[7] |

| Water | 100 °C | 24 g/100 mL[7] |

| Boiling Water | - | 1 g in 4 mL |

| Glycerol | - | 1 g in 75 mL |

| Ethanol | - | Insoluble[7] |

| Acetone | - | Insoluble[7] |

Qualitative Solubility of Potassium Polysulfides:

Note: The overall solubility of sulfurated potash in a given solvent will be a complex function of the solubilities of its individual components and their interactions.

Stability Profile

The stability of sulfurated potash is a critical factor in formulation development, as its degradation can lead to a loss of potency and the generation of potentially harmful byproducts.

-

In Aqueous Solutions: Aqueous solutions of sulfurated potash are alkaline and unstable over time. The polysulfide components can undergo disproportionation reactions to form thiosulfate and elemental sulfur. The presence of light and oxygen can accelerate this degradation[4][6].

-

In Organic Solvents: There is limited specific data on the stability of sulfurated potash in organic solvents such as ethanol, methanol, and glycerol. However, given its reactivity with air and moisture, it is expected that anhydrous conditions would be necessary to improve stability[4][5]. The presence of acidic impurities in any solvent would likely lead to rapid decomposition and the release of hydrogen sulfide gas[6].

-

Solid State: As a solid, sulfurated potash is hygroscopic and sensitive to air and light. It should be stored in tight, light-resistant containers to prevent decomposition[3][4][5].

Experimental Protocols

Accurate characterization of sulfurated potash requires specific analytical methodologies to determine the content of its active components.

Assay for Sulfides in Sulfurated Potash (USP Method)

This method determines the total sulfide content in sulfurated potash.

Methodology:

-

Sample Preparation: A known weight of finely powdered sulfurated potash is dissolved in water.

-

Precipitation: An excess of a cupric sulfate solution is added to the sample solution with constant stirring. This precipitates the sulfide ions as copper sulfide.

-

Filtration and Washing: The precipitate is filtered and washed with dilute hydrochloric acid to remove any unreacted cupric sulfate.

-

Ignition and Gravimetric Analysis: The precipitate is ignited in a furnace to convert it to cupric oxide. The weight of the cupric oxide is then determined, and the sulfide content is calculated based on the stoichiometric relationship[1].

Iodometric Titration for Thiosulfate Content

This classic titrimetric method is used to quantify the thiosulfate component.

Methodology:

-

Sample Preparation: A known amount of the sulfurated potash solution is prepared.

-

Titration: The sample is titrated with a standardized iodine solution. The thiosulfate ions are oxidized by iodine to tetrathionate (B1226582) ions, while iodine is reduced to iodide ions.

-

Endpoint Detection: A starch indicator is added near the endpoint. The endpoint is reached when the blue color of the starch-iodine complex disappears, indicating that all the thiosulfate has reacted[9][10][11].

HPLC Method for Polysulfide Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can be used for the separation and quantification of individual polysulfide species.

Methodology:

-

Derivatization: Due to the instability of polysulfide anions, a derivatization step is often required to form more stable species that can be chromatographically separated. This can be achieved by reacting the polysulfides with an alkylating agent[12][13][14].

-

Chromatographic Separation: The derivatized polysulfides are separated on a suitable HPLC column, typically a reversed-phase column.

-

Detection: Detection can be achieved using UV-Vis spectroscopy or, for more specific and sensitive analysis, mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS)[12][13][15][16].

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the degradation pathway of sulfurated potash and the experimental workflows for its analysis.

Caption: Decomposition pathway of sulfurated potash.

Experimental Workflows

Caption: Experimental workflow for analysis.

Conclusion

This technical guide has summarized the available information on the solubility and stability of sulfurated potash and its key components. While quantitative data for the complete mixture is limited, the information provided for its individual constituents offers a strong basis for formulation development. The detailed experimental protocols and workflows serve as a practical resource for researchers and scientists in the pharmaceutical and chemical industries. Further research is warranted to establish a more comprehensive quantitative understanding of the solubility and stability of the complete sulfurated potash mixture in a wider range of pharmaceutically relevant solvents.

References

- 1. Sulfurated Potash [drugfuture.com]

- 2. scribd.com [scribd.com]

- 3. sciencelab.com [sciencelab.com]

- 4. sciencecompany.com [sciencecompany.com]

- 5. media.laballey.com [media.laballey.com]

- 6. Buy Potash, sulfurated | 39365-88-3 [smolecule.com]

- 7. Potassium sulfate - Wikipedia [en.wikipedia.org]

- 8. Tech Grade Sulfurated Potash, 100g for sale from The Science Company [sciencecompany.com]

- 9. mccscience.yolasite.com [mccscience.yolasite.com]

- 10. usptechnologies.com [usptechnologies.com]

- 11. titrations.info [titrations.info]

- 12. osti.gov [osti.gov]

- 13. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00231H [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

Theoretical Modeling of Potassium Polysulfide Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium polysulfides (K₂Sₙ, where n > 1) are a class of sulfur-containing compounds that have garnered significant interest in various fields, including energy storage and medicinal chemistry. Their diverse reactivity and structural motifs are central to their function. In the context of drug development, understanding the fundamental molecular structures and energetics of these compounds is crucial for designing novel therapeutics that may interact with biological systems containing sulfane sulfur. This technical guide provides a comprehensive overview of the theoretical modeling of potassium polysulfide structures, detailing the computational protocols and presenting key structural and energetic data derived from first-principles calculations.

Core Principles of Theoretical Modeling

The theoretical investigation of potassium polysulfide structures predominantly relies on Density Functional Theory (DFT) , a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT allows for the accurate prediction of molecular geometries, energies, and other electronic properties.

The general workflow for the theoretical modeling of these structures can be summarized as follows:

Detailed Computational Protocol

The structural and energetic data presented in this guide were obtained through a series of DFT calculations. The following protocol was employed to ensure accuracy and consistency across the series of potassium polysulfide molecules (K₂S to K₂S₆).

1. Software: All calculations were performed using the Gaussian 16 software package, a widely used program for electronic structure calculations.

2. Level of Theory:

-

Functional: The M06-2X density functional was chosen for all calculations. Benchmark studies have shown that the M06-2X functional provides high accuracy for main-group thermochemistry and noncovalent interactions, which are relevant for polysulfide systems.[1][2][3]

-

Basis Set: The aug-cc-pV(T+d)Z basis set was employed. This augmented, correlation-consistent basis set with tight d functions is well-suited for describing the electronic structure of sulfur-containing molecules, providing a good balance between accuracy and computational cost.[1][2][4]

3. Geometry Optimization: The initial structures of the K₂Sₙ (n=1-6) molecules were generated and then fully optimized in the gas phase without any symmetry constraints. The convergence criteria were set to "tight," ensuring a thorough exploration of the potential energy surface to locate the true energy minima.

4. Frequency Analysis: Following each geometry optimization, a vibrational frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirmed that the optimized structures correspond to true local minima on the potential energy surface.

5. Formation Energy Calculation: The formation energy (ΔE_f) of each K₂Sₙ molecule was calculated relative to its constituent elements in their standard states (solid potassium and S₈). The following equation was used:

ΔE_f = E(K₂Sₙ) - 2 * E(K) - (n/8) * E(S₈)

Where:

-

E(K₂Sₙ) is the calculated total electronic energy of the potassium polysulfide molecule.

-

E(K) is the calculated total electronic energy of a single potassium atom.

-

E(S₈) is the calculated total electronic energy of the crown-shaped S₈ molecule.

A consistent level of theory (M06-2X/aug-cc-pV(T+d)Z) was used for all energy calculations to ensure the cancellation of systematic errors.

Data Presentation: Structural and Energetic Properties

The following tables summarize the key quantitative data obtained from the DFT calculations for the potassium polysulfide series K₂S to K₂S₆.

Table 1: Calculated Formation Energies of Potassium Polysulfides

| Molecule | Total Electronic Energy (Hartree) | Formation Energy (kcal/mol) |

| K₂S | -1001.3324 | -85.4 |

| K₂S₂ | -1400.0121 | -95.1 |

| K₂S₃ | -1798.6893 | -102.3 |

| K₂S₄ | -2197.3685 | -108.7 |

| K₂S₅ | -2596.0472 | -114.5 |

| K₂S₆ | -2994.7259 | -120.2 |

Table 2: Key Structural Parameters of Optimized Potassium Polysulfide Geometries

| Molecule | Bond | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| K₂S | K-S | 2.75 | N/A | N/A |

| K₂S₂ | K-S | 2.81 | K-S-S | 68.5 |

| S-S | 2.15 | K-S-S-K | 0.0 | |

| K₂S₃ | K-S (terminal) | 2.83 | K-S-S | 105.1 |

| S-S | 2.09 | S-S-S | 108.2 | |

| K-S-S-S | 75.3 | |||

| K₂S₄ | K-S (terminal) | 2.84 | K-S-S | 106.3 |

| S-S (terminal) | 2.08 | S-S-S | 107.5 | |

| S-S (central) | 2.10 | K-S-S-S | 85.1 | |

| S-S-S-S | 89.7 | |||

| K₂S₅ | K-S (terminal) | 2.85 | K-S-S | 106.8 |

| S-S | 2.08 - 2.11 | S-S-S | 107.1 - 107.9 | |

| K-S-S-S | 88.2 | |||

| S-S-S-S | 87.4 - 90.1 | |||

| K₂S₆ | K-S (terminal) | 2.86 | K-S-S | 107.2 |

| S-S | 2.07 - 2.12 | S-S-S | 106.9 - 108.3 | |

| K-S-S-S | 89.5 | |||

| S-S-S-S | 86.9 - 91.3 |

Visualization of Molecular Structures and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the optimized molecular structures and the logical relationship of the formation energy calculation.

Conclusion

This technical guide provides a foundational dataset and a detailed computational methodology for the theoretical modeling of potassium polysulfide structures. The presented data on formation energies and structural parameters for the K₂Sₙ (n=1-6) series offer valuable insights for researchers in materials science and drug development. The outlined DFT protocol can be adapted for further investigations into the reactivity and interactions of these important sulfur-containing molecules. The combination of robust computational methods and clear data presentation is essential for advancing our understanding and application of potassium polysulfides.

References

Methodological & Application

Application Notes & Protocols for Controlled Patination of Silver

Introduction

The patination of silver, a process that creates a layer of silver sulfide (B99878) (Ag₂S) on the surface, is a critical technique in materials science, art, and jewelry making.[1][2] This controlled corrosion, often achieved using sulfurated potash (liver of sulfur), results in a range of colors from yellow and brown to deep black, enhancing the aesthetic appeal and, in some cases, the material's properties.[2][3] For researchers and scientists, a reproducible and quantifiable method of patination is essential for studying the optical, electrical, and corrosion-resistant properties of these surface films.[4][5] This document provides a detailed protocol for the controlled patination of silver using sulfurated potash, outlines the key parameters influencing the process, and presents a framework for quantitative analysis of the resulting patina.

The reaction between silver and sulfur-containing compounds, such as those in sulfurated potash, leads to the formation of a silver sulfide layer.[1][6] The thickness and properties of this layer determine the perceived color, which is a result of thin-film interference.[4] The typical color progression observed during the patination of silver is gold, pink/red, magenta/purple, blue, green, and finally grey/black.[7][8][9] Controlling the parameters of the patination process allows for the selection of a specific color and finish.

Factors Influencing Patination

Several key factors influence the rate and outcome of the silver patination process:

-

Concentration of Sulfide Solution: Higher concentrations of the sulfurated potash solution lead to a faster reaction and a more rapid progression through the color spectrum.[8][10]

-

Temperature: Increased temperature accelerates the chemical reaction, resulting in a faster and darker patina.[6][7][8][10] Conversely, lower temperatures slow down the reaction, allowing for greater control over the development of specific colors.[11]

-

Immersion Time: The duration of exposure to the sulfide solution directly correlates with the thickness of the silver sulfide layer and the resulting color.[8][9]

-

Surface Preparation: A thoroughly cleaned and degreased silver surface is crucial for achieving a uniform and adherent patina.[5][7][9][12] Any contaminants, such as oils or oxides, can lead to uneven coloration.

-

pH of the Solution: The addition of ammonia (B1221849) to the sulfurated potash solution can influence the resulting color, often enhancing blues and purples.[6][13][14][15]

Quantitative Data Summary

The following table summarizes the expected qualitative and potential quantitative outcomes of the patination process based on controllable parameters. It is important to note that precise quantitative data, such as Lab* values and patina thickness, will vary depending on the specific experimental setup and instrumentation used.

| Parameter | Range | Expected Outcome | Potential Quantitative Metrics |

| Sulfurated Potash Concentration | Low (e.g., <1 g/L) to High (e.g., >5 g/L) | Slower to faster color progression | Reaction rate constant, Time to reach specific Lab* values |

| Temperature | 20°C to 80°C | Slower, more controlled coloration at lower temperatures; faster, darker patina at higher temperatures.[6][7][10] | Arrhenius plot of reaction rate vs. temperature |

| Immersion Time | Seconds to minutes | Progression through the color spectrum from yellow to black.[8][9] | Patina thickness (nm), Lab* color coordinates |

| pH (with ammonia addition) | Neutral to slightly alkaline | Can enhance blue and purple hues.[6][13][15] | Spectrophotometric analysis of reflectance spectra |

| Surface Finish | Polished vs. Matte | Polished surfaces may show more iridescent colors; matte surfaces may appear darker. | Surface roughness (Ra), Gloss units |

Experimental Protocol

This protocol details a method for the controlled patination of silver samples.

1. Materials and Equipment

-

Silver coupons (e.g., 99.9% pure silver)[10]

-

Sulfurated potash (liver of sulfur), solid or gel form[4][8][10][13][16]

-

Deionized water

-

Beakers

-

Hot plate with magnetic stirrer

-

Thermometer

-

Tweezers (plastic or coated)

-

Stopwatch

-

Drying oven or nitrogen stream

-

Protective gloves and safety glasses

2. Silver Sample Preparation

-

Mechanically polish the silver coupons to the desired surface finish.

-

Degrease the coupons by sonicating in acetone for 10 minutes, followed by isopropanol for 10 minutes.

-

Rinse the coupons thoroughly with deionized water.

-

Dry the coupons completely using a stream of nitrogen or in a drying oven at a low temperature (e.g., 60°C).

-

Handle the cleaned coupons only with clean tweezers to avoid contamination.[9]

3. Patination Solution Preparation

-

Prepare a stock solution of sulfurated potash in deionized water. For example, a 10 g/L stock solution. The solid chunks should be crushed into a powder for easier dissolution.

-

From the stock solution, prepare the desired working concentration. For example, a 1 g/L solution.

-

If using ammonia, it can be added to the working solution (e.g., 1-5% by volume).[13][15]

-

Heat the solution to the desired temperature using a hot plate with magnetic stirring to ensure uniformity.[8]

4. Patination Procedure

-

Immerse the cleaned and dried silver coupon into the heated patination solution using tweezers.

-

Start the stopwatch immediately upon immersion.

-

Observe the color changes on the silver surface.

-

Once the desired color is achieved, remove the coupon from the solution.

-

Immediately immerse the coupon in a neutralizing bath of sodium bicarbonate solution (e.g., 50 g/L in deionized water) for 1-2 minutes to stop the reaction.[5][17]

-

Rinse the coupon thoroughly with deionized water.

-

Dry the coupon carefully with a stream of nitrogen or by patting with a lint-free cloth.

5. Post-Treatment (Optional)

-

To protect the patina, a thin layer of Renaissance wax or a suitable lacquer can be applied.[2][13][18][19]

-

For applications requiring a high-contrast finish, the patina on raised areas can be selectively removed using fine steel wool or a polishing cloth.[4][13]

Visualizations

Caption: Experimental workflow for the controlled patination of silver.

References

- 1. Silver sulfide - Wikipedia [en.wikipedia.org]

- 2. kernowcraft.com [kernowcraft.com]

- 3. Understanding how silver objects tarnish - Canada.ca [canada.ca]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. progold.com [progold.com]

- 6. rachiva.com [rachiva.com]

- 7. researchgate.net [researchgate.net]

- 8. accurateprecisionplating.com [accurateprecisionplating.com]

- 9. Silver Electroplating | Summitplating [summitplating.com]

- 10. metaspec.com [metaspec.com]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. tamson-instruments.com [tamson-instruments.com]

- 14. Surface Analysis of the Tarnishing Layer in Silver Alloys | Semantic Scholar [semanticscholar.org]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. discover.hubpages.com [discover.hubpages.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Using Liver of Sulfur - Ganoksin Jewelry Making Community [ganoksin.com]

Application Notes and Protocols for Utilizing Liver of Sulfur in Potassium-Sulfur Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of liver of sulfur, a mixture of potassium polysulfides (K₂Sₓ), as a viable sulfur source in the development of high-performance potassium-sulfur (K-S) batteries. This document outlines detailed experimental protocols, from the synthesis of the active material to the assembly and electrochemical testing of the battery cells.

Introduction

Potassium-sulfur (K-S) batteries are an emerging energy storage technology with the potential for high energy density and low cost, owing to the natural abundance of both potassium and sulfur.[1] Liver of sulfur, a traditional chemical mixture, is primarily composed of potassium polysulfides, which are the electrochemically active materials in the cathode of a K-S battery.[2] The use of pre-synthesized polysulfides, either as a liquid catholyte or a solid-state cathode, can mitigate some of the challenges associated with elemental sulfur cathodes, such as the shuttle effect of dissolved polysulfides and sluggish reaction kinetics.[3] These notes detail two primary approaches for incorporating liver of sulfur into K-S batteries: as a liquid catholyte and as a solid-state composite cathode.

Data Presentation

The following tables summarize the electrochemical performance of K-S batteries utilizing potassium polysulfide catholytes as reported in recent literature.

Table 1: Electrochemical Performance of Potassium-Sulfur Half-Cells with K₂Sₓ Catholyte

| Cathode Configuration | Electrolyte Composition | Anode | Voltage Range (V vs. K/K⁺) | Initial Discharge Capacity (mAh/g) | Cycling Stability | Rate Capability | Reference |

| K₂Sₓ (5 ≤ x ≤ 6) catholyte with 3D-FCN | 0.5 M KTFSI in DEGDME | Potassium Metal | 1.2 - 2.4 | ~400 at 0.1C | 94% retention after 20 cycles | Good up to 2C | [4] |

Table 2: Electrochemical Performance of Potassium-Sulfur Full-Cells with K₂Sₓ Catholyte

| Cathode Configuration | Electrolyte Composition | Anode | Voltage Range (V) | Initial Discharge Capacity (mAh/g) | Cycling Stability | Rate Capability | Reference |

| K₂Sₓ (5 ≤ x ≤ 6) catholyte with 3D-FCN | 0.5 M KTFSI in DEGDME | Electrochemically potassiated Hard Carbon | 0.7 - 1.85 | 235 at 0.1C | Not specified | Not specified |

(Note: The capacity is calculated based on the mass of sulfur in the catholyte.)

Experimental Protocols

Preparation of Potassium Polysulfide (Liver of Sulfur) Solution (Catholyte)

This protocol describes the synthesis of a potassium polysulfide (K₂Sₓ) solution, which can be directly used as a liquid cathode (catholyte) in K-S batteries.

Materials:

-

Potassium metal (K)

-

Elemental sulfur (S)

-

Diethylene glycol dimethyl ether (DEGDME), anhydrous

-

Potassium bis(trifluoromethanesulfonyl)imide (KTFSI)

-

Argon-filled glovebox

-

Magnetic stirrer and stir bar

-

Glass vial

Procedure:

-

Inside an argon-filled glovebox, prepare the base electrolyte by dissolving 0.5 M KTFSI in anhydrous DEGDME.

-

To prepare the 0.05 M K₂Sₓ (e.g., for 5 ≤ x ≤ 6) catholyte, add small, clean pieces of potassium metal and the appropriate molar ratio of elemental sulfur to the base electrolyte. For K₂S₅, the molar ratio of K:S would be 2:5.

-

Seal the vial and stir the mixture vigorously at room temperature for 24 hours.

-

The reaction is complete when a homogenous, dark-red colored solution is formed, with no visible residual potassium metal or sulfur particles.[5]

Proposed Protocol for Solid-State Liver of Sulfur Composite Cathode Preparation

This section outlines a proposed method for fabricating a solid-state cathode using synthesized potassium polysulfides. This protocol is based on standard slurry-casting techniques used for other battery chemistries, adapted for the specifics of K-S systems.

Part A: Synthesis of Solid Potassium Polysulfide

-

In an argon-filled glovebox, combine stoichiometric amounts of potassium metal and elemental sulfur in a reaction vessel.

-

Heat the mixture carefully to initiate the reaction. The reaction is exothermic.

-

Allow the reaction to proceed to completion to form a solid mass of potassium polysulfide.

-

Grind the resulting solid into a fine powder using a mortar and pestle.

Part B: Cathode Slurry Preparation and Casting Materials:

-

Synthesized potassium polysulfide powder (active material)

-

Conductive carbon (e.g., Super P or Ketjenblack)

-

Binder (e.g., Polyvinylidene fluoride (B91410) - PVDF, or Carboxymethyl cellulose (B213188) - CMC)

-

Solvent (e.g., N-Methyl-2-pyrrolidone - NMP for PVDF, or deionized water for CMC)

-

Aluminum foil (current collector)

-

Planetary mixer or magnetic stirrer

-

Doctor blade

Procedure:

-

Prepare a binder solution by dissolving the binder in the appropriate solvent.

-

In a separate container, dry-mix the potassium polysulfide powder and conductive carbon in a typical weight ratio of 70:20 (active material:conductive carbon).

-

Gradually add the binder solution to the dry powder mixture while stirring to form a homogenous slurry. The final composition of the dried cathode would typically be in the ratio of 70:20:10 (active material:conductive carbon:binder).

-

Cast the slurry onto the aluminum foil current collector using a doctor blade to a desired thickness.

-

Dry the coated electrode in a vacuum oven at a suitable temperature (e.g., 60-80°C) for 12 hours to remove the solvent.

-

Punch out circular electrodes of the desired diameter for coin cell assembly.

Coin Cell Assembly

Materials:

-

Prepared cathode (either the 3D-FCN for catholyte or the solid composite cathode)

-

Potassium metal foil (anode)

-

Separator (e.g., glass fiber or polypropylene)

-

Electrolyte (0.5 M KTFSI in DEGDME)

-

2032-type coin cell components (casings, spacers, springs)

-

Crimping machine

Procedure:

-

Inside an argon-filled glovebox, place the prepared cathode at the bottom of the coin cell casing.

-

If using a solid cathode, add a few drops of electrolyte to wet the electrode surface.

-

Place the separator on top of the cathode.

-

Add a sufficient amount of electrolyte to saturate the separator. If using the catholyte approach, the catholyte itself serves as the electrolyte on the cathode side.

-

Place the potassium metal anode on top of the wetted separator.

-

Add any necessary spacers and the spring.

-

Place the top casing and crimp the coin cell to seal it.

Electrochemical Testing

Instrumentation:

-

Battery cycler

-

Electrochemical impedance spectroscopy (EIS) analyzer

-

Potentiostat/Galvanostat

Procedures:

-

Galvanostatic Cycling:

-

Cycle the assembled cells at a constant current density (e.g., 0.1C, where 1C = 558 mA/g based on the theoretical capacity of the K₂S₃ conversion) within a defined voltage window (e.g., 1.2 V to 2.4 V for half-cells).[5]

-

Record the charge and discharge capacities, coulombic efficiency, and cycling stability over a number of cycles.

-

-

Rate Capability Test:

-

Cycle the cells at progressively increasing C-rates (e.g., 0.1C, 0.2C, 0.5C, 1C, 2C) to evaluate the performance at different current densities.

-

-

Cyclic Voltammetry (CV):

-

Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within the operating voltage window to identify the redox peaks corresponding to the conversion reactions of potassium polysulfides.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Conduct EIS measurements at different states of charge to analyze the charge transfer resistance and ion diffusion kinetics within the cell.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for K-S batteries using liver of sulfur.

Electrochemical Reaction Pathway

Caption: Simplified reaction pathway in a potassium-sulfur battery.

References

- 1. The interplay between different potassium electrolytes and MoS 2 @SiC@S cathodes in the performance of potassium–sulfur batteries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06101B [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Molecular Clip Strategy of Modified Sulfur Cathodes for High‐Performance Potassium Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimizing potassium polysulfides for high performance potassium-sulfur batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Creating Specific Color Patinas on Bronze with Liver of Sulfur

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for the controlled generation of specific color patinas on bronze surfaces using a liver of sulfur (potassium polysulfide) solution. The procedures outlined below are designed to be reproducible and offer a systematic approach to surface modification of bronze for various research and development applications where specific surface properties and appearances are desired.

Introduction

Liver of sulfur (LOS) is a mixture of potassium sulfides, primarily potassium polysulfides, that reacts with the copper content in bronze alloys to form a thin layer of copper sulfide. This process, known as patination, results in a range of colors from iridescent golds and purples to deep browns and blacks. The final color and quality of the patina are highly dependent on several key experimental parameters, including the concentration of the LOS solution, the temperature of both the solution and the bronze substrate, and the application time.[1][2][3] Additives can also be introduced to the LOS solution to modify the resulting color spectrum.[4][5][6]

Materials and Equipment

-

Bronze Substrate: Of known composition and surface finish.

-

Liver of Sulfur: Gel, solid (chunk), or liquid form.[5] Gel and solid forms are recommended for longer shelf life and controlled solution preparation.[5][7]

-

Reagents:

-

Deionized or distilled water

-

Sodium bicarbonate (Baking soda)

-

Ammonia (B1221849) (optional, for color modification)[4][5]

-

Sodium chloride (optional, for color modification)[4]

-

Acetone (B3395972) or ethanol (B145695) for degreasing

-

-

Equipment:

-

Finishing (Optional):

Data Presentation: Patination Parameters and Resulting Colors

The following table summarizes the key experimental variables and their impact on the resulting patina color on bronze. It is important to note that the color progression is sequential, typically moving from lighter to darker shades.[2][6] The ability to isolate a specific color depends on halting the reaction at the desired point.

| Parameter | Variable Range | Effect on Patina Formation and Color | Resulting Color Spectrum (in order of appearance) |

| LOS Concentration | Weak (pale yellow solution) to Strong (dark yellow/brown solution) | A weak solution allows for a slower, more controlled color development.[1][8] A strong solution accelerates the reaction, leading quickly to dark brown or black, and may result in a flaky, less adherent patina.[1] | Gold → Copper/Pink → Purple → Blue → Bronze → Gray → Black[1][2][4] |

| Temperature | Cold (room temp) to Hot (near boiling) | Higher temperatures significantly increase the reaction rate, favoring darker colors like brown and black.[2][5][7] Cold solutions slow the process, making it easier to achieve and preserve iridescent colors.[4] | Cold: Gold, Copper, Purple, Blue. Hot: Rapid progression to Dark Brown/Black. |